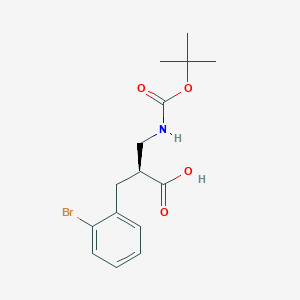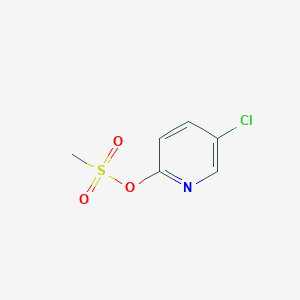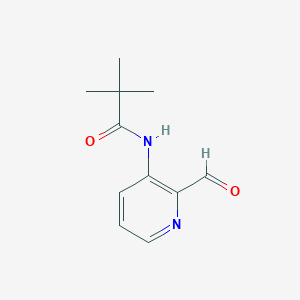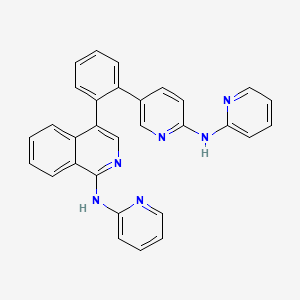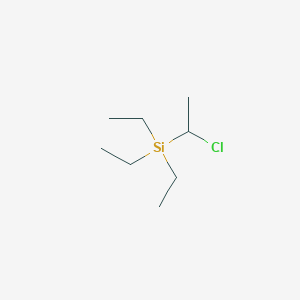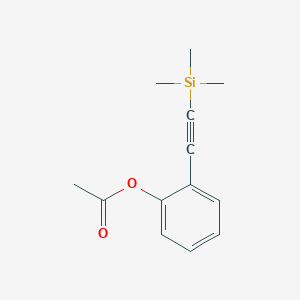
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the molecular formula C18H13NO It is a derivative of dibenzofuran, where an aniline group is attached to the fourth position of the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. In this process, dibenzofuran is first brominated to form 4-bromodibenzofuran, which is then reacted with aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-(Dibenzo[b,d]furan-4-yl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
4-(Dibenzo[b,d]furan-4-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the aniline group.
4-(Dibenzo[b,d]furan-3-yl)aniline: A similar compound with the aniline group attached at a different position.
4-(Dibenzo[b,d]furan-4-yl)phenol: Another derivative with a phenol group instead of an aniline group.
Uniqueness
4-(Dibenzo[b,d]furan-4-yl)aniline is unique due to the presence of both the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine |
InChI |
InChI=1S/C20H21N/c21-18-10-11-20-16(8-9-17(20)13-18)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-2,4,7,10-13,15H,3,5-6,8-9,21H2 |
InChI Key |
JYAJPXPROHGDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C=C3CCC4=C3C=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


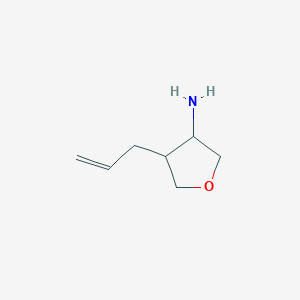
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
